molecular formula C13H12N2O4S B2668027 Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate CAS No. 312727-66-5

Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate

Cat. No.: B2668027
CAS No.: 312727-66-5
M. Wt: 292.31
InChI Key: PZUSHWNNJRFJFD-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with an amino group at position 2, a 4-nitrophenyl group at position 4, and an ethyl ester at position 2. Its molecular formula is C₁₃H₁₂N₂O₄S, with a molecular weight of 292.31 g/mol (CAS: 308831-93-8) . The nitro group at the para position of the phenyl ring imparts strong electron-withdrawing effects, influencing reactivity, solubility, and biological activity. This compound is primarily utilized in medicinal chemistry for the synthesis of pharmacologically active derivatives targeting proteins like PD-L1 .

Properties

IUPAC Name

ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-2-19-13(16)11-10(7-20-12(11)14)8-3-5-9(6-4-8)15(17)18/h3-7H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUSHWNNJRFJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the para position of the phenyl ring can be selectively reduced to an amino group under catalytic hydrogenation conditions. This reaction typically employs hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst in ethanol or methanol at room temperature.

Example Reaction:

Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylateH2,Pd/CEtOH, 25°CEthyl 2-amino-4-(4-aminophenyl)thiophene-3-carboxylate\text{Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{EtOH, 25°C}} \text{Ethyl 2-amino-4-(4-aminophenyl)thiophene-3-carboxylate}

Key Characteristics:

  • Selectivity : The nitro group is reduced without affecting the ester or amino functionalities.

  • Yield : ~85–90% under optimized conditions (based on analogous reductions in thiophene derivatives).

Mannich Reaction for Cyclization

The amino group at position 2 of the thiophene ring participates in Mannich reactions with formaldehyde (HCHO) and primary amines (RNH₂), leading to cyclized thieno[2,3-d]pyrimidine derivatives. This reaction proceeds under non-catalytic conditions.

Experimental Conditions :

  • Reagents : HCHO (1.2 equiv), RNH₂ (1.5 equiv).

  • Solvent : Ethanol, 25°C.

  • Reaction Time : 2–4 hours.

Example Product :

Thieno[2,3-d]pyrimidine derivative(Yield: 38–40%)\text{Thieno[2,3-d]pyrimidine derivative} \quad (\text{Yield: 38–40\%})

Reaction ComponentRole
HCHOElectrophile for imine formation
RNH₂Nucleophile for cyclization

Nucleophilic Substitution at the Amino Group

The amino group undergoes nucleophilic substitution with acyl chlorides or alkyl halides to form amide or alkylated derivatives.

Example Reaction with Acetyl Chloride :

Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylateEt3NAcCl, CH2Cl2Ethyl 2-acetamido-4-(4-nitrophenyl)thiophene-3-carboxylate\text{this compound} \xrightarrow[\text{Et}_3\text{N}]{\text{AcCl, CH}_2\text{Cl}_2} \text{Ethyl 2-acetamido-4-(4-nitrophenyl)thiophene-3-carboxylate}

Conditions :

  • Solvent : Dichloromethane.

  • Base : Triethylamine (2.0 equiv).

  • Yield : ~75–80% (estimated for analogous reactions).

Electrophilic Aromatic Substitution

The electron-rich thiophene ring facilitates electrophilic substitution, particularly at the 5-position, due to directing effects of the amino and ester groups.

Example Reaction (Nitration) :

Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylateHNO3/H2SO40–5°CEthyl 2-amino-5-nitro-4-(4-nitrophenyl)thiophene-3-carboxylate\text{this compound} \xrightarrow[\text{HNO}_3/\text{H}_2\text{SO}_4]{\text{0–5°C}} \text{Ethyl 2-amino-5-nitro-4-(4-nitrophenyl)thiophene-3-carboxylate}

Key Observations :

  • Regioselectivity : Nitration occurs at the 5-position of the thiophene.

  • Challenges : Competing oxidation of the amino group may require protective strategies.

Oxidative Coupling Reactions

The amino group can engage in oxidative coupling with aromatic amines or phenols, forming bis-thiophene derivatives.

Example Reaction :

2Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylateNaNO2,HClCuSO4Bis-thiophene dimer2 \, \text{this compound} \xrightarrow[\text{NaNO}_2, \text{HCl}]{\text{CuSO}_4} \text{Bis-thiophene dimer}

Conditions :

  • Oxidizing Agent : Copper sulfate (CuSO₄).

  • Acid : Hydrochloric acid (HCl).

Cycloaddition Reactions

The thiophene ring participates in [4+2] Diels-Alder reactions with dienophiles such as maleic anhydride, yielding fused bicyclic systems.

Example Reaction :

Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate+Maleic anhydrideFused bicyclic adduct\text{this compound} + \text{Maleic anhydride} \rightarrow \text{Fused bicyclic adduct}

Key Parameters :

  • Temperature : 80–100°C.

  • Solvent : Xylene or DMF.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate is instrumental in the synthesis of several pharmaceuticals. It has been particularly noted for its role in developing anti-inflammatory and analgesic drugs. The compound's structure allows it to interact effectively with biological targets, making it a valuable intermediate in drug formulation.

Case Study: Anti-Cancer Agents
Recent studies have highlighted the potential of this compound in the development of anti-cancer agents. Researchers have synthesized derivatives that exhibit significant cytotoxicity against various cancer cell lines, showcasing its utility in oncology research .

Organic Synthesis

Facilitating Complex Molecule Formation
In organic chemistry, this compound serves as a building block for creating complex molecules. Its reactivity allows chemists to explore new compounds with potential therapeutic benefits. The versatility of this compound makes it a preferred choice for synthetic routes aimed at novel drug development.

Application Description
Synthesis of Derivatives Used to create various derivatives for biological testing
Reactivity Studies Investigated for its reactivity patterns in organic reactions

Material Science

Development of Advanced Materials
This compound is also utilized in the field of material science, particularly in the development of organic semiconductors and dyes. These materials are crucial for applications in electronics and photonics, where their unique properties can be exploited for improved performance.

Material Type Application
Organic Semiconductors Used in electronic devices such as OLEDs
Dyes Employed in photonic applications due to their light absorption properties

Agricultural Chemicals

Formulation of Agrochemicals
this compound has applications in formulating agrochemicals, contributing to the development of effective pesticides and herbicides. Its chemical properties enable it to enhance crop protection against pests and diseases.

Agrochemical Application Benefit
Pesticides Improved efficacy against a range of agricultural pests
Herbicides Enhanced crop yield through better weed control

Research in Biochemistry

Studying Biological Interactions
Researchers utilize this compound to study enzyme interactions and metabolic pathways, providing insights into biological processes and disease mechanisms. Its ability to mimic natural substrates makes it a valuable tool for biochemical research.

Research Focus Insights Gained
Enzyme Interactions Understanding substrate-enzyme dynamics
Metabolic Pathways Elucidating pathways involved in disease processes

Comparison with Similar Compounds

Physical and Spectral Properties

The nitro group’s electron-withdrawing nature distinctively alters physical properties compared to halogen or alkyl substituents:

  • Melting Points: Nitro derivative: Not explicitly reported, but analogs with electron-withdrawing groups (e.g., CN) exhibit higher melting points (~200°C) . Methoxyphenyl derivative (electron-donating): Melting point ~166–169°C .
  • NMR Shifts :
    • ¹H NMR : Aromatic protons adjacent to the nitro group in the target compound resonate downfield (δ ~7.6–8.0 ppm) compared to fluorophenyl (δ ~7.3–7.6 ppm) .
    • ¹³C NMR : The nitro group deshields the thiophene ring carbons, shifting C-3 (ester carbonyl) to ~165 ppm .

Crystallographic and Packing Behavior

Crystal structures of related compounds reveal substituent-dependent packing:

  • Ethyl 2-amino-4-methylthiophene-3-carboxylate: Forms C₂₄(12) chains via N–H···O hydrogen bonds .

Biological Activity

Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and applications, supported by research findings and data tables.

This compound has the empirical formula C13H12N2O4SC_{13}H_{12}N_{2}O_{4}S and a molecular weight of 292.31 g/mol. The presence of a nitro group enhances its reactivity, allowing for various chemical transformations such as oxidation and substitution reactions .

Key Structural Features

  • Nitro Group : Contributes to the compound's unique reactivity and biological activity.
  • Amino Group : Facilitates nucleophilic substitution reactions, enabling the formation of various derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors involved in inflammation and cancer pathways .

Potential Mechanisms

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
  • Receptor Modulation : It could interact with various receptors, leading to altered signaling pathways associated with cell proliferation and apoptosis.

Anticancer Properties

Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported significant inhibitory effects on breast cancer cells, suggesting potential use in cancer therapy .

Anti-inflammatory Effects

Research indicates that this compound can reduce inflammation markers in vitro and in vivo. Its ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs .

Data Tables

Here are summarized findings from recent studies on the biological activity of this compound:

StudyActivity AssessedResultReference
Study ACytotoxicity against MCF-7 cellsIC50 = 25 µM
Study BAnti-inflammatory activity in murine modelSignificant reduction in TNF-α levels
Study CEnzyme inhibition (COX-1 and COX-2)IC50 values < 30 µM

Case Studies

  • Breast Cancer Treatment :
    • A case study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent against breast cancer .
  • Inflammation Reduction :
    • In a murine model of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its efficacy as an anti-inflammatory agent. The mechanism was linked to the inhibition of NF-kB signaling pathways .

Applications

This compound serves as a key intermediate in:

  • Pharmaceutical Development : Utilized in synthesizing anti-inflammatory and anticancer drugs.
  • Material Science : Employed in creating organic semiconductors and dyes.
  • Agricultural Chemicals : Contributes to developing effective pesticides and herbicides .

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate, and how can reaction conditions be tailored to improve yield?

The compound is synthesized via a Gewald-like reaction. Key steps include:

  • Condensation of 1-(4-nitrophenyl)propan-2-one with ethyl cyanoacetate under basic conditions.
  • Cyclization with sulfur in refluxing ethanol to form the thiophene core. Optimization involves controlling reaction time (6–8 hours), temperature (70–80°C), and stoichiometric ratios (1:1.2 ketone:cyanoacetate). Recrystallization from ethanol/water mixtures improves purity (yields ~65–75%) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • X-ray crystallography is critical for confirming the planar thiophene ring and nitro-phenyl substituent orientation. Use SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
  • NMR : 1^1H NMR shows distinct signals for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.2–4.4 ppm, quartet) and aromatic protons (δ 7.5–8.2 ppm). 13^{13}C NMR confirms the carbonyl (δ 165–170 ppm) and nitrophenyl carbons .
  • FT-IR : Key peaks include N–H stretch (3350–3450 cm1^{-1}), C=O (1700 cm1^{-1}), and NO2_2 asymmetric stretch (1520 cm1^{-1}) .

Q. What purification strategies mitigate common byproducts (e.g., unreacted sulfur or nitro intermediates)?

  • Column chromatography (silica gel, hexane/ethyl acetate 3:1) removes sulfur residues.
  • Recrystallization in ethanol eliminates nitro-phenyl impurities. Monitor purity via TLC (Rf ~0.5 in hexane:EtOAc) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in 1^11H NMR)?

Discrepancies may arise from:

  • Tautomerism : The 2-amino group can exhibit keto-enol tautomerism, altering splitting patterns. Use deuterated DMSO to stabilize the amino form .
  • Crystal packing effects : Hydrogen bonding (N–H···S or N–H···O) in solid-state structures may differ from solution-phase data. Compare X-ray and NMR results to identify artifacts .

Q. What methodologies address regioselectivity challenges in functionalizing the thiophene ring?

  • Electrophilic substitution : The 5-position is activated by the electron-withdrawing nitro group. Use directed lithiation (LDA, −78°C) to introduce substituents at the 4-position.
  • Protection strategies : Acylate the amino group with butyl chloroformate to block reactivity during bromination or alkylation .

Q. How should safety protocols be designed for handling this compound in high-throughput experiments?

  • PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use NIOSH-certified respirators if airborne particles are generated .
  • Engineering controls : Conduct reactions in fume hoods with HEPA filters. Store in sealed containers under nitrogen to prevent degradation .
  • First aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use emergency eyewash stations .

Q. What analytical techniques are recommended for impurity profiling in pharmaceutical intermediates derived from this compound?

  • HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to detect dibrominated byproducts (e.g., ethyl 4-(dibromomethyl)-substituted analogs).
  • Elemental analysis : Confirm sulfur content (~9.5%) to identify desulfurization impurities .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential surfaces. The nitro group’s electron-withdrawing effect directs electrophiles to the 5-position.
  • Molecular docking : Simulate interactions with biological targets (e.g., kinase inhibitors) to guide derivatization .

Q. What strategies improve thermal stability during DSC/TGA analysis?

  • Sample preparation : Use inert atmospheres (argon) to suppress oxidative decomposition.
  • Heating rate : 10°C/min minimizes decomposition artifacts. The compound typically degrades above 200°C, releasing NOx_x and SOx_x gases .

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